![molecular formula C19H25N5O2 B2607594 8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 335403-54-8](/img/structure/B2607594.png)
8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Scientific Research Applications
Purine Metabolism and Health Implications
Purine Metabolism and Urolithiasis
Research has identified various methylated purines, including derivatives like 1-, 3-, and 7-methyluric acid, as components of urinary stones, suggesting their involvement in the pathogenesis of urolithiasis. These findings highlight the importance of understanding purine metabolism in diagnosing and treating kidney stones and renal insufficiency (Safranow & Machoy, 2005).
Neuroprotective Potential in Parkinson's Disease
Caffeine, a well-known purine derivative, and its interaction with A2A adenosine receptors have been studied for their neuroprotective effects in Parkinson's disease models. This research suggests the potential of purine derivatives in mitigating dopaminergic deficits characteristic of Parkinson's disease, underlining the therapeutic potential of targeting A2A receptors (Chen et al., 2001).
Purine Derivatives in Human Health
The study of trimethylamine-N-oxide (TMAO), a metabolite linked to gut microbiota and heart disease, shows that dietary intake of purines and their conversion to TMAO varies among individuals, influenced by gut microbiota composition. This indicates the importance of dietary purines and their metabolic pathways in cardiovascular health (Espín et al., 2017).
Exposure Biomarkers and Metabolic Insights
Metabolomics studies have identified purine catabolism disruptions and changes in sulfur amino acid and bile acid biosynthesis pathways due to exposure to environmental contaminants like trichloroethylene (TCE). Such research underscores the utility of purine metabolism studies in assessing exposure-related health risks (Walker et al., 2016).
Mechanism of Action
The mechanism of action of pyridazinones, which “8-(sec-butylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” is a part of, involves the inhibition of PARP7 . PARP7 is a protein that plays a role in DNA repair and the regulation of gene expression. By inhibiting this protein, these compounds can potentially interfere with the growth of cancer cells .
properties
IUPAC Name |
8-(butan-2-ylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-5-13(2)20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-11-14-9-7-6-8-10-14/h6-10,13H,5,11-12H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFZICFEFVZAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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